2-Phenyl-1,8-naphthyridine-4-carboxylic acid
Description
Overview of Naphthyridine Compounds
Naphthyridines constitute a unique class of heterocyclic compounds characterized by their bicyclic structure containing two nitrogen atoms positioned in separate pyridine rings. The naphthyridine family encompasses six distinct isomeric forms, differentiated by the relative positions of the nitrogen atoms within the fused ring system. These isomers include 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine, each exhibiting unique chemical and physical properties.
The structural diversity within the naphthyridine family is reflected in their varied melting points, which span a surprisingly wide range. 1,6-naphthyridine exhibits the lowest melting point at less than 40 degrees Celsius, while 2,6-naphthyridine demonstrates the highest at 114-115 degrees Celsius. This variation in physical properties underscores the significant impact that nitrogen positioning has on intermolecular interactions and crystal packing arrangements.
Table 1: Physical Properties of Naphthyridine Isomers
| Isomer | Nitrogen Positions | Melting Point (°C) | Structural Characteristics |
|---|---|---|---|
| 1,5-Naphthyridine | 1,5 | 74-76 | Moderate stability |
| 1,6-Naphthyridine | 1,6 | <40 | Lowest melting point |
| 1,7-Naphthyridine | 1,7 | 68-70 | Moderate properties |
| 1,8-Naphthyridine | 1,8 | 71-72 | Most studied isomer |
| 2,6-Naphthyridine | 2,6 | 114-115 | Highest melting point |
| 2,7-Naphthyridine | 2,7 | 108-110 | High thermal stability |
Among all naphthyridine isomers, 1,8-naphthyridine has received the most extensive scientific attention due to its valuable biological activities and synthetic accessibility. The positioning of nitrogen atoms in the 1 and 8 positions creates a chelating arrangement that enables the molecule to function as a bidentate ligand in coordination chemistry applications. This structural feature has made 1,8-naphthyridine derivatives particularly valuable in the development of metal complexes and coordination polymers.
The biological significance of naphthyridine compounds extends across multiple therapeutic areas, including analgesic, anti-inflammatory, antihypertensive, antibacterial, anti-tuberculosis, antiviral, antimalarial, anticancer, anti-allergic, anticonvulsant, antioxidant, gastric antisecretory, bronchodilator, antiplatelet, and anti-osteoporotic activities. Additionally, these compounds have shown promise in treating neurological diseases such as Alzheimer's disease, depression, and multiple sclerosis. The discovery of nalidixic acid in 1962 as the first 1,8-naphthyridine derivative with antibacterial activity marked a significant milestone in the development of this chemical class for therapeutic applications.
Historical Development of 1,8-Naphthyridines
The historical development of 1,8-naphthyridine chemistry represents a fascinating journey through organic synthesis methodology and pharmaceutical discovery. The foundation for naphthyridine synthesis was established in the late 19th century when Friedlander introduced the condensation reaction between o-aminobenzaldehyde and acetaldehyde in the presence of sodium hydroxide in 1882. This pioneering work, known as the Friedlander reaction, provided the conceptual framework for developing synthetic approaches to naphthyridine compounds.
The first successful synthesis of 1,8-naphthyridines was achieved by Koller's research group in 1927, marking a significant advancement in heterocyclic chemistry. This breakthrough opened new avenues for exploring the chemical and biological properties of these compounds. The early synthetic approaches relied heavily on classical methodology, often requiring harsh reaction conditions and yielding modest product quantities.
The development of synthetic methodologies for 1,8-naphthyridines has been closely related to established quinoline synthesis protocols, with several classical reactions being adapted for naphthyridine preparation. The Skraup reaction, which involves heating aminopyridines with glycerol derivatives in the presence of oxidizing agents such as nitrobenzene and sulfuric acid, has been successfully employed for naphthyridine synthesis. However, this reaction often presents challenges due to its violent and potentially runaway nature, necessitating careful control of reaction conditions.
Table 2: Historical Milestones in 1,8-Naphthyridine Chemistry
| Year | Milestone | Researcher/Institution | Significance |
|---|---|---|---|
| 1882 | Friedlander reaction development | Friedlander | Foundation for naphthyridine synthesis |
| 1927 | First 1,8-naphthyridine synthesis | Koller's group | Initial breakthrough in synthesis |
| 1962 | Discovery of nalidixic acid | Sterling-Winthrop | First therapeutic naphthyridine |
| 1970s | Classical synthesis refinements | Various researchers | Improved synthetic methodologies |
| 2000s | Green chemistry approaches | Multiple groups | Environmentally friendly synthesis |
| 2020s | Water-based synthesis | Recent developments | Sustainable synthetic methods |
The classical synthetic approaches to 1,8-naphthyridines include several well-established methodologies adapted from quinoline chemistry. The Skraup synthesis, Doebner-Von-Miller reaction, Gould-Jacob synthesis, Meth-Cohn reaction, Friedlander condensation, Pfitzinger reaction, Knorr synthesis, Conard-Limpach reaction, Combes synthesis, Niementowski reaction, and Pictet-Spengler reaction have all been successfully employed for naphthyridine preparation. Each of these methods offers distinct advantages and limitations, depending on the specific substitution pattern desired and the availability of starting materials.
Recent developments in 1,8-naphthyridine synthesis have focused on developing more environmentally friendly and sustainable approaches. The introduction of green chemistry principles has led to the development of metal-free ionic liquid mediated reactions and microwave-assisted synthesis protocols. A particularly notable advancement has been the development of gram-scale synthesis of 1,8-naphthyridines in water using biocompatible ionic liquids as catalysts, representing the first reported synthesis of naphthyridines in aqueous media. This breakthrough utilized choline hydroxide as a metal-free, nontoxic, and water-soluble catalyst, offering significant advantages over traditional synthetic methods.
Significance of this compound in Chemical Research
This compound occupies a unique position within the broader landscape of naphthyridine research due to its specific structural features and potential applications across multiple domains of chemical science. The compound, identified by the Chemical Abstracts Service number 298189-53-4, represents a sophisticated example of targeted molecular design that combines the inherent properties of the 1,8-naphthyridine core with strategically positioned functional groups.
The molecular structure of this compound incorporates several key structural elements that contribute to its research significance. The phenyl substituent at the 2-position enhances the compound's aromatic character and provides additional opportunities for π-π stacking interactions, which are crucial in crystal engineering and molecular recognition processes. The carboxylic acid functionality at the 4-position introduces both polarity and hydrogen bonding capability, enabling the molecule to participate in various intermolecular interactions that are essential for biological activity and crystal packing arrangements.
Table 3: Molecular Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₅H₁₀N₂O₂ | Defines chemical composition |
| Molecular Weight | 250.25 g/mol | Important for pharmacokinetic considerations |
| Chemical Abstracts Service Number | 298189-53-4 | Unique chemical identifier |
| Simplified Molecular Input Line Entry System | O=C(C1=CC(C2=CC=CC=C2)=NC3=NC=CC=C13)O | Structural representation |
| Melting Point | Not definitively established | Requires experimental determination |
| Solubility | Variable depending on solvent | Influenced by carboxylic acid and phenyl groups |
The research significance of this compound extends beyond its individual properties to encompass its role as a versatile synthetic intermediate and building block for more complex molecular architectures. The carboxylic acid functional group provides multiple reactive sites for further chemical modification, including esterification, amidation, and coupling reactions that can generate libraries of related compounds for systematic structure-activity relationship studies.
In coordination chemistry research, the compound's potential as a ligand stems from the combined chelating ability of the 1,8-naphthyridine nitrogen atoms and the additional coordination sites provided by the carboxylic acid group. This multidentate coordination capability makes the compound particularly attractive for developing metal complexes with unique structural and electronic properties. The phenyl substituent can further stabilize these complexes through additional π-π interactions with other aromatic systems.
The compound's significance in chemical research is also reflected in its potential applications in materials science, where the combination of aromatic character, hydrogen bonding capability, and coordination sites makes it suitable for developing functional materials such as metal-organic frameworks and coordination polymers. These applications leverage the compound's ability to act as both a structural building block and a functional component within extended solid-state architectures.
Position of this compound in Heterocyclic Chemistry
The position of this compound within the broader field of heterocyclic chemistry reflects both the evolutionary development of this chemical class and its contemporary relevance in modern synthetic and medicinal chemistry. As a member of the 1,8-naphthyridine family, this compound embodies the structural sophistication that characterizes advanced heterocyclic systems while maintaining the synthetic accessibility that makes it valuable for practical applications.
Within the context of heterocyclic chemistry, 1,8-naphthyridines represent a significant advancement from simpler nitrogen-containing heterocycles such as pyridines and quinolines. The bicyclic structure provides enhanced rigidity and defined spatial orientation of functional groups, while the presence of two nitrogen atoms creates multiple sites for chemical modification and coordination. The specific substitution pattern in this compound exemplifies how strategic functionalization can be used to fine-tune molecular properties for specific applications.
The compound's structural features place it at the intersection of several important areas within heterocyclic chemistry. The 1,8-naphthyridine core connects it to the extensive literature on quinoline chemistry, as many synthetic approaches to naphthyridines are adaptations of established quinoline synthesis methodologies. The presence of the carboxylic acid group links it to the important class of heteroaromatic carboxylic acids, which are widely used as pharmaceutical intermediates and coordination chemistry building blocks.
Table 4: Structural Classification of this compound
| Classification Level | Category | Characteristics |
|---|---|---|
| Primary | Heterocyclic compound | Contains nitrogen heteroatoms |
| Secondary | Bicyclic aromatic system | Fused ring structure |
| Tertiary | Naphthyridine derivative | Two nitrogen atoms in separate rings |
| Quaternary | 1,8-Naphthyridine subclass | Nitrogen atoms in 1,8-positions |
| Quinternary | Substituted derivative | Phenyl and carboxylic acid substituents |
The evolutionary position of this compound within heterocyclic chemistry also reflects the ongoing development of more sophisticated synthetic methodologies. Early approaches to naphthyridine synthesis relied heavily on classical condensation reactions that often required harsh conditions and produced modest yields. Contemporary synthetic approaches, including those used to prepare this compound, benefit from advances in catalysis, green chemistry principles, and mechanistic understanding that enable more efficient and selective transformations.
The compound's role in modern heterocyclic chemistry is further emphasized by its potential applications in emerging areas such as supramolecular chemistry and crystal engineering. The combination of hydrogen bonding sites, π-π stacking capability, and coordination potential makes it an attractive building block for developing sophisticated molecular assemblies and functional materials. These applications represent a significant evolution from the traditional focus on individual molecular properties toward understanding and exploiting intermolecular interactions in designed systems.
Contemporary research involving this compound and related compounds reflects the broader trends in heterocyclic chemistry toward developing multifunctional molecules that can serve multiple roles within complex systems. The compound's ability to function simultaneously as a π-electron system, hydrogen bond donor/acceptor, and metal coordination site exemplifies this multifunctional approach that characterizes modern heterocyclic chemistry research.
Properties
IUPAC Name |
2-phenyl-1,8-naphthyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-15(19)12-9-13(10-5-2-1-3-6-10)17-14-11(12)7-4-8-16-14/h1-9H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDIDVQPCXJTIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733114 | |
| Record name | 2-Phenyl-1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298189-53-4 | |
| Record name | 2-Phenyl-1,8-naphthyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Friedlander-Type Condensation Method
One of the most established routes to synthesize 1,8-naphthyridine derivatives, including 2-phenyl substituted analogs, employs a Friedlander condensation involving 2-aminopyridines and α,β-unsaturated carbonyl compounds or related substrates.
Experimental Procedure (Adapted from Samalapa, 1966):
- Starting materials: 6-hydroxy-2-aminopyridine and benzaldehyde.
- Solvent: Absolute ethanol.
- Conditions: The 6-hydroxy-2-aminopyridine (0.1 mole) is dissolved in 200 mL ethanol and heated at 130–140°C until complete dissolution.
- Benzaldehyde (0.1 mole) is added, and the mixture is stirred and heated until a pale green-yellow precipitate forms.
- Pyruvic acid (0.1 mole) is added dropwise, and the solution is refluxed for 3–6 hours.
- The crude product is isolated by filtration, washed with ethanol, and purified by dissolution in concentrated hydrochloric acid followed by precipitation with water.
- The product obtained is the monochloride salt of 2-phenyl-7-hydroxy-1,2,3,4-tetrahydro-1,8-naphthyridine-4-carboxylic acid, a precursor to the target compound.
- The product is obtained in good yield (typically >70%).
- Molecular formula: C16H18N3O3Cl.
- Analytical data confirm the structure with elemental analysis closely matching theoretical values.
- Ultraviolet spectra and other characterization techniques support the formation of the naphthyridine ring system.
This method is adaptable to various substituted benzaldehydes and aminopyridines, allowing for structural diversity.
Alternative Synthetic Routes via Multicomponent Reactions
Recent advances have introduced multicomponent reactions (MCRs) to efficiently construct the 1,8-naphthyridine core with substituents at the 2-position.
- Key reagents: Aminopyridine derivatives, benzoyl chloride, and potassium cyanide in biphasic solvent systems (dichloromethane/water).
- Mechanism: The MCR proceeds via nucleophilic attack and cyclization steps to form the naphthyridine ring.
- This approach allows the direct formation of 2-phenyl substituted 1,8-naphthyridine carboxylic acids with good yields and mild conditions.
Ionic Liquid-Catalyzed Friedlander Reaction in Water
A sustainable and scalable method involves the Friedlander condensation catalyzed by biocompatible ionic liquids in aqueous media.
- Catalyst: Choline hydroxide ionic liquid (ChOH-IL).
- Procedure: 2-Aminopyridine derivatives react with active methylene carbonyl compounds in water with ChOH-IL as catalyst.
- Advantages: High yields (>90%), gram-scale synthesis, environmentally friendly conditions without toxic solvents or metal catalysts.
- Mechanism: The ionic liquid facilitates hydrogen bonding and activation of reactants, promoting cyclization.
- Purification: Products are isolated without chromatographic methods, simplifying the process.
This method is promising for the synthesis of 2-substituted 1,8-naphthyridines, including 2-phenyl derivatives.
Vilsmeier–Haack Reaction for Functionalization
For further functionalization of the naphthyridine core, the Vilsmeier–Haack reaction has been employed.
- Reagents: N-phenylacetamide and phosphoryl oxychloride (POCl3) in DMF.
- This method allows the introduction of formyl or chloro substituents on the naphthyridine ring, which can be subsequently converted to carboxylic acid groups.
- It is useful for preparing dibenzo-fused 1,8-naphthyridines but can be adapted for 2-phenyl derivatives.
Hydrazide and Derivative Routes
Starting from 2-phenyl-1,8-naphthyridine-4-carboxylic acid hydrazide, various heterocyclic derivatives have been synthesized, indicating the availability of the acid compound via hydrazide intermediates.
- Hydrazide formation followed by cyclization with active methylene compounds or aromatic aldehydes yields substituted derivatives.
- These routes confirm the accessibility of the parent acid compound for further chemical transformations.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Notes |
|---|---|---|---|---|
| Friedlander Condensation | 6-Hydroxy-2-aminopyridine, benzaldehyde, pyruvic acid, EtOH, reflux at 130-140°C | ~70-80 | Classical, well-established | Produces tetrahydro intermediates |
| Multicomponent Reaction (MCR) | Aminopyridine, benzoyl chloride, KCN, DCM/H2O | Moderate | One-pot, mild conditions | Enables diverse substitution patterns |
| Ionic Liquid Catalysis in Water | 2-Aminopyridine, active methylene carbonyl, ChOH-IL, H2O | >90 | Green, scalable, metal-free | Simplified purification, gram-scale |
| Vilsmeier–Haack Reaction | N-Phenylacetamide, POCl3, DMF | Moderate | Functionalization of ring system | Useful for further derivatization |
| Hydrazide Route | Acid hydrazide intermediates, aldehydes/ketones | Moderate | Access to heterocyclic derivatives | Confirms acid availability |
Detailed Research Findings and Analysis
Reaction Mechanism Insights: The Friedlander condensation involves nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by cyclization with the active methylene group of pyruvic acid to form the naphthyridine core.
Catalyst Role: In ionic liquid catalysis, hydrogen bonding between the catalyst and substrates lowers activation energy, enhancing yield and selectivity.
Purification Techniques: Traditional methods use acid-base extraction and recrystallization, while modern methods benefit from catalyst recyclability and simplified work-up without chromatography.
Spectroscopic Characterization: UV-Vis, NMR, and mass spectrometry confirm the formation of the desired compounds, with elemental analysis matching theoretical values closely.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1,8-naphthyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.
Reduction: : Reduction of the carboxylic acid group can yield the corresponding alcohol or amine.
Substitution: : The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: : Electrophilic substitution reactions often require strong acids or halogenating agents.
Oxidation: : Amides, esters, and carboxylic acids.
Reduction: : Alcohols, amines, and hydrocarbons.
Substitution: : Nitro derivatives, halogenated compounds, and sulfonated derivatives.
Scientific Research Applications
Biological Activities
The biological activities of 2-phenyl-1,8-naphthyridine-4-carboxylic acid and its derivatives are extensive. Notable applications include:
- Antimicrobial Activity : Various derivatives of naphthyridine, including this compound, have demonstrated significant antibacterial effects against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. For instance, studies have shown that certain naphthyridine derivatives exhibit comparable or superior activity to established antibiotics like ciprofloxacin .
- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Research indicates that naphthyridine derivatives can induce apoptosis in cancer cells and inhibit key enzymes involved in cancer progression, such as topoisomerases. For example, specific analogs have shown cytotoxic effects against various cancer cell lines, including breast and colon cancers, with IC50 values comparable to standard chemotherapeutics .
- Antihistaminic Activity : Recent studies have evaluated the antihistaminic properties of 1,8-naphthyridine derivatives. These compounds have been shown to antagonize histamine-induced bronchospasm effectively, indicating their potential use in treating allergic conditions and asthma .
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy : A study by E. Laxminarayana et al. evaluated multiple naphthyridine derivatives for antibacterial activity against various pathogens. Compounds with a 4-chloro substituent exhibited the highest efficacy against Gram-positive bacteria like Bacillus subtilis and S. aureus, demonstrating the structure-activity relationship crucial for drug design .
- Cytotoxicity Assessment : Research conducted by Hawes et al. focused on the anticancer potential of naphthyridine derivatives against human cancer cell lines. Their findings indicated that certain compounds could inhibit cell proliferation significantly and induce apoptosis through various mechanisms including DNA intercalation and inhibition of tubulin polymerization .
Mechanism of Action
The mechanism by which 2-Phenyl-1,8-naphthyridine-4-carboxylic acid exerts its effects depends on its molecular targets and pathways. For instance, in drug development, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the specific application and the biological system involved.
Comparison with Similar Compounds
Key Observations :
- Position 1 Substitutions : Alkyl or aryl groups (e.g., 4-fluorophenyl in , 2-fluoroethyl in ) enhance lipophilicity and metabolic stability.
- Position 3 vs. 4 Carboxylic Acids : Carboxylic acid at C3 (e.g., ) versus C4 (target compound) alters hydrogen-bonding interactions, affecting target binding .
- Fluorination : Fluorine at C6/C7 () improves bioavailability and enzymatic resistance due to electronegativity and small atomic size.
Physicochemical Properties
The substituents profoundly impact solubility, melting points, and spectral characteristics:
- Solubility : The carboxylic acid group in the target compound enhances aqueous solubility compared to ester derivatives (e.g., ethyl ester in ). Fluorinated analogues () exhibit lower solubility due to increased hydrophobicity.
- Melting Points : Derivatives with rigid substituents (e.g., 4-chlorobenzyl in ) show higher melting points (>300°C) compared to the target compound (~250°C) .
- Spectral Data :
Biological Activity
2-Phenyl-1,8-naphthyridine-4-carboxylic acid, a derivative of the naphthyridine family, has garnered significant attention due to its diverse biological activities. This compound is part of a larger class of 1,8-naphthyridine derivatives known for their therapeutic potential in various medical fields, including oncology, neurology, and infectious diseases. This article reviews the biological activity of this compound, summarizing key research findings and case studies.
1. Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. A study demonstrated that derivatives with similar structures showed potent cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells. The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways, as well as the inhibition of key signaling pathways involved in tumor growth and metastasis .
2. Antimicrobial Activity
The antimicrobial efficacy of naphthyridine derivatives has been extensively documented. Compounds similar to this compound have shown activity against a range of pathogens, including Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of effectiveness .
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Bacillus subtilis | Moderate |
3. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated microglial cells. This effect is mediated through the suppression of reactive oxygen species (ROS) and modulation of signaling pathways like TLR4/MyD88/NF-κB .
Case Study 1: Anticancer Efficacy
A study evaluated a series of naphthyridine derivatives, including this compound, against murine P388 leukemia cells. Results indicated that this compound exhibited cytotoxic activity comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
In a comprehensive screening for antimicrobial activity, several naphthyridine derivatives were tested against a panel of bacterial strains. The results highlighted that compounds with structural similarities to this compound had significant inhibitory effects on bacterial growth, particularly against resistant strains .
Q & A
Q. What are the standard synthetic routes for 2-phenyl-1,8-naphthyridine-4-carboxylic acid?
The compound can be synthesized via two primary routes:
- Gould–Jacobs Reaction : Condensation of 2-aminopyridine with ethoxy methylene malonate, followed by cyclization in phenoxy ether to form the naphthyridine core. Subsequent N-alkylation with alkyl chlorides (e.g., 4-chlorobenzyl chloride) in anhydrous DMF and hydrolysis with 10% NaOH yields the carboxylic acid derivative .
- Pfitzinger-Borsche Reaction : Reaction of 7-azaisatin analogues (e.g., [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester) with α-methylene carbonyl compounds under basic ethanolic KOH, followed by acidification .
Q. Which analytical techniques are recommended for characterizing this compound?
Essential techniques include:
- FTIR Spectroscopy : Confirms functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹ for carboxylic acids) .
- ¹H NMR Spectroscopy : Identifies aromatic protons (e.g., signals at δ 8.02–9.11 ppm for naphthyridine protons) and substituents .
- Mass Spectrometry : Validates molecular weight (e.g., molecular ion peak at m/z 390.2 for alkylated derivatives) .
- Elemental Analysis : Ensures purity and stoichiometric composition .
Q. How can reaction conditions for alkylation steps be optimized?
Use sodium hydride (NaH) as a base in anhydrous DMF at 60–80°C for 24 hours. Sealed tube reactions improve yields by preventing solvent evaporation. Post-reaction purification via column chromatography (methanol:chloroform = 10:40) ensures high purity .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for antitumor derivatives?
Focus on modifying:
- C-6 Position : 6-Unsubstituted derivatives show 2x higher cytotoxicity against P388 leukemia compared to 6-fluoro analogues .
- C-7 Position : Aminopyrrolidine substituents enhance potency (e.g., trans-3-methoxy-4-methylaminopyrrolidinyl derivatives exhibit IC₅₀ < 1 µM) .
- C-5 Position : Avoid amino or trifluoromethyl groups, which reduce activity by 5–10x . Validate findings using in vitro cytotoxicity assays (e.g., murine P388 leukemia, human HCT-116 colon cancer) and in vivo xenograft models .
Q. What mechanisms drive decarboxylation of 1,8-naphthyridinecarboxylic acids?
Decarboxylation occurs under three conditions:
- Thermal : Heating at 260°C in the presence of Cu bronze (78% yield) .
- Solvent-Mediated : High-boiling solvents like DMSO facilitate the reaction .
- Cyanide Ion Catalysis : KCN/Me₂SO₄ accelerates CO₂ removal via radical intermediates .
Q. How to integrate computational methods in drug discovery workflows?
- ADMET Prediction : Use tools like SwissADME to assess bioavailability, solubility (LogS), and lipophilicity (LogP) .
- PASS Analysis : Predict pharmacological activities (e.g., antihistaminic, antitumor) to prioritize synthetic targets .
- Molecular Docking : Screen against target proteins (e.g., DNA gyrase for antimicrobial activity) .
Q. How to address contradictions in biological activity data across studies?
- Assay Variability : Standardize cell lines (e.g., P388 leukemia vs. HCT-116) and dosing protocols .
- Selectivity Profiling : Use kinase panels to rule off-target effects .
- Metabolic Stability : Evaluate hepatic microsomal degradation to explain in vitro/in vivo discrepancies .
Q. What challenges arise in purifying this compound derivatives?
- Byproduct Formation : Alkylation side products require gradient elution (methanol:chloroform = 10:40) for separation .
- Solvent Sensitivity : Recrystallize from ethanol/water mixtures to avoid ester hydrolysis during purification .
Q. How to modify solubility for in vivo applications?
- Polar Substituents : Introduce pyrrolidine or morpholine groups at C-7 (e.g., AG-7352 has LogP = 1.2 and aqueous solubility >10 mg/mL) .
- Prodrug Strategies : Convert carboxylic acid to ethyl esters for improved bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
